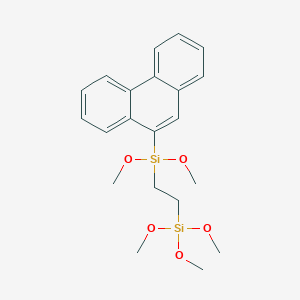

1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane is an organosilicon compound that features a phenanthrene group attached to a disilabutane backbone. Organosilicon compounds are known for their unique properties and applications in various fields, including materials science, organic synthesis, and medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane typically involves the following steps:

Starting Materials: The synthesis begins with phenanthrene and suitable silicon-containing precursors.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of silicon compounds. Common solvents include tetrahydrofuran (THF) or toluene.

Catalysts: Transition metal catalysts such as palladium or platinum may be used to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for organosilicon compounds often involve large-scale batch or continuous flow processes. These methods emphasize high yield, purity, and cost-effectiveness. The use of automated systems and advanced purification techniques, such as distillation and chromatography, is common.

化学反応の分析

Hydrolysis and Polycondensation

This compound undergoes acid-catalyzed hydrolysis followed by polycondensation to form siloxane polymers. A patent example demonstrates:

| Reaction Parameter | Value/Description |

|---|---|

| Solvent | Acetone |

| Catalyst | 0.01M HCl |

| Reaction Time | 4 hours at room temperature |

| Product | Siloxane polymer |

| Molecular Weight (Mn) | ~1,500–3,000 g/mol |

| Polydispersity Index (Đ) | 1.1–1.5 |

The reaction proceeds via cleavage of methoxy (–OCH₃) groups, generating silanol intermediates that condense into Si–O–Si linkages . The phenanthrenyl group enhances thermal stability in the resulting polymer.

Hydrosilylation Potential

While not explicitly documented for this compound, structurally similar silanes participate in hydrosilylation reactions with alkenes or alkynes. For example:

-

Catalysts: Platinum-based complexes (e.g., Karstedt’s catalyst).

-

Typical Conditions: 60–100°C in inert solvents (toluene, THF).

-

Application: Crosslinking in silicones or functionalizing organic substrates .

The presence of electron-rich phenanthrenyl substituents may influence regioselectivity in such reactions.

Oxidation Reactions

No direct studies exist, but silanes with labile methoxy groups are susceptible to oxidation. Potential pathways include:

-

Radical-mediated oxidation forming siloxane or silica-like networks.

-

Electrophilic substitution at the phenanthrenyl aromatic system under strong acidic conditions.

Thermal Decomposition

Thermogravimetric analysis (TGA) of its polymers shows stability up to 300°C , with decomposition products including methane, methanol, and phenanthrene derivatives .

Key Research Gaps

-

Kinetic studies of hydrolysis under varying pH/temperature.

-

Catalytic hydrosilylation performance metrics.

-

Mechanistic insights into oxidation pathways.

科学的研究の応用

Chemistry

1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane serves as a precursor in the synthesis of more complex organosilicon compounds. Its ability to undergo various chemical reactions such as oxidation and substitution makes it valuable in organic synthesis.

Reactions:

- Oxidation: Can be oxidized to form silanols or siloxanes.

- Substitution: Methoxy groups can be substituted with halides or alkyl groups.

Biology

Research indicates that this compound may exhibit biological activity and interact with biomolecules. Preliminary studies suggest its potential role in modulating enzyme activities and influencing cellular pathways related to growth and differentiation.

Potential Biological Interactions:

- Interaction with enzymes and receptors.

- Modulation of signaling pathways involved in apoptosis.

Medicine

The compound is being explored for its applications in drug delivery systems. Its organosilicon structure may enhance the solubility and bioavailability of therapeutic agents.

Applications in Drug Delivery:

- Potential use as a carrier for targeted drug delivery.

- Investigation into its efficacy in enhancing the therapeutic effects of existing drugs.

Industry

In industrial applications, this compound is utilized in the development of advanced materials such as silicone-based polymers and coatings.

Industrial Uses:

- Development of high-performance materials.

- Applications in coatings that require enhanced durability and chemical resistance.

Case Studies and Research Findings

Recent studies have highlighted the synthesis and characterization of phenanthrenyl-substituted hybrid organic-inorganic materials using this compound. For instance:

- Study on Hybrid Materials: A recent publication detailed the synthesis of monomer 1-(9-phenanthrenyl)-1,1,4,4,4-pentamethoxy-1,4-disilabutane and its characterization through techniques like 2D-NMR spectroscopy. This study emphasizes the compound's potential in creating novel hybrid materials with unique properties suitable for various applications .

作用機序

The mechanism of action of 1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, differentiation, or apoptosis.

類似化合物との比較

Similar Compounds

Tetramethoxysilane: A simpler organosilicon compound with four methoxy groups attached to a silicon atom.

Phenyltrimethoxysilane: Contains a phenyl group and three methoxy groups attached to silicon.

Diphenyldimethoxysilane: Features two phenyl groups and two methoxy groups on silicon.

Uniqueness

1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane is unique due to its combination of a phenanthrene group and a disilabutane backbone, which imparts distinct chemical and physical properties compared to simpler organosilicon compounds.

生物活性

1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane is an organosilicon compound characterized by its unique structure that includes a phenanthrene moiety attached to a disilabutane backbone. This compound has garnered attention in various fields such as materials science, organic synthesis, and medicinal chemistry due to its potential biological activities and interactions with biomolecules.

- Molecular Formula : C21H28O5Si2

- Molecular Weight : 416.61 g/mol

- IUPAC Name : Dimethoxy-phenanthren-9-yl-(2-trimethoxysilylethyl)silane

- CAS Number : 917090-24-5

- Topological Polar Surface Area : 46.2 Ų

Physical Properties

| Property | Value |

|---|---|

| Density | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Flash Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may modulate enzyme activities and influence signaling pathways related to cell growth and differentiation.

Potential Molecular Targets:

- Enzymes involved in metabolic pathways

- Receptors that mediate cellular responses

- Proteins associated with apoptosis and cell survival

Research Findings

Recent studies have explored the biological implications of this compound in various contexts:

- Antioxidant Activity : Research indicates that organosilicon compounds can exhibit significant antioxidant properties. This activity is crucial for mitigating oxidative stress in cells.

- Anticancer Potential : Preliminary studies suggest that the compound may have anticancer effects by inducing apoptosis in cancer cell lines through its interactions with specific cellular pathways.

- Drug Delivery Systems : The unique structure of this compound allows it to be investigated as a potential carrier for drug delivery, enhancing the bioavailability of therapeutic agents.

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant properties of similar organosilicon compounds demonstrated that they effectively scavenge free radicals and reduce oxidative damage in cellular models.

Case Study 2: Anticancer Effects

In vitro studies on cancer cell lines treated with derivatives of this compound showed a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.

Applications in Research and Industry

The unique properties of this compound position it as a valuable compound in several applications:

Scientific Research Applications

- Chemistry : Serves as a precursor for synthesizing more complex organosilicon compounds.

- Biology : Investigated for its interactions with biomolecules and potential therapeutic applications.

Industrial Applications

- Used in the development of advanced materials such as silicone-based polymers and coatings.

特性

IUPAC Name |

dimethoxy-phenanthren-9-yl-(2-trimethoxysilylethyl)silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5Si2/c1-22-27(23-2,14-15-28(24-3,25-4)26-5)21-16-17-10-6-7-11-18(17)19-12-8-9-13-20(19)21/h6-13,16H,14-15H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFOZTKGYACWRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CC[Si](OC)(OC)OC)(C1=CC2=CC=CC=C2C3=CC=CC=C31)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。